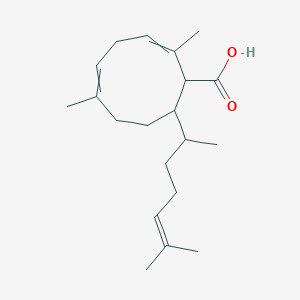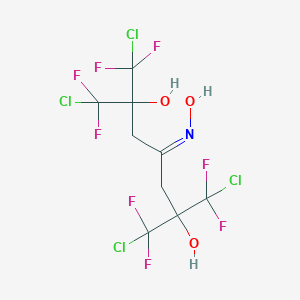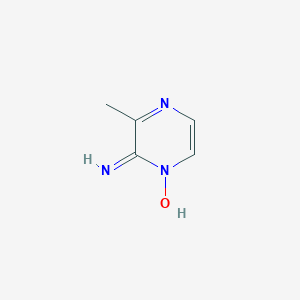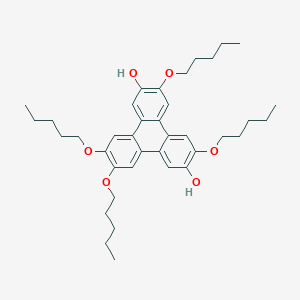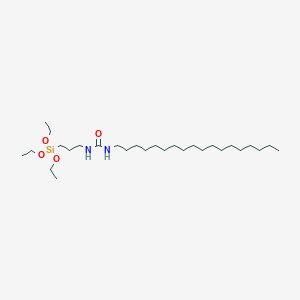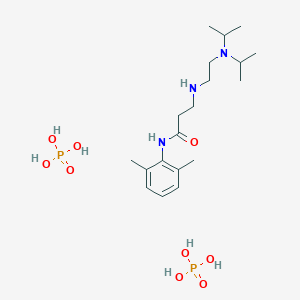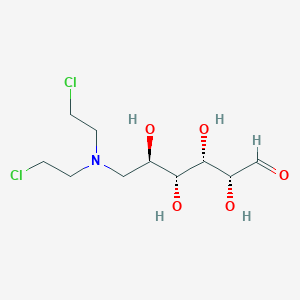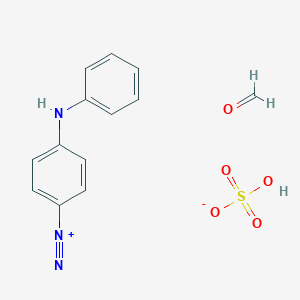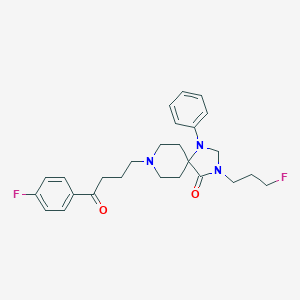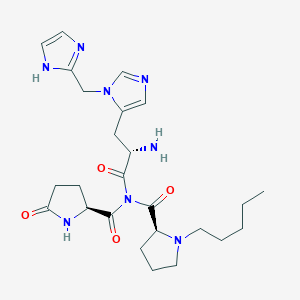
Pimhpp
概要
説明
Pimhpp, also known as 1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylpropane, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring and an imidazole ring, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylpropane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-pyridinecarboxaldehyde and 4-imidazolecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with acetone in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, 1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylpropane.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylpropane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and imidazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
作用機序
The mechanism of action of 1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylpropane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and receptors due to its pyridine and imidazole rings.
Pathways Involved: It can modulate enzymatic activity, inhibit microbial growth, and interact with cellular receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Pyridyl)-2-(4-imidazolyl)-2-ethylpropane
- 1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylbutane
- 1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylpentane
Uniqueness
1-(4-Pyridyl)-2-(4-imidazolyl)-2-methylpropane stands out due to its specific combination of pyridine and imidazole rings, which confer unique chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(2S)-N-[(2S)-2-amino-3-[3-(1H-imidazol-2-ylmethyl)imidazol-4-yl]propanoyl]-5-oxo-N-[(2S)-1-pentylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N8O4/c1-2-3-4-11-31-12-5-6-20(31)25(37)33(24(36)19-7-8-22(34)30-19)23(35)18(26)13-17-14-27-16-32(17)15-21-28-9-10-29-21/h9-10,14,16,18-20H,2-8,11-13,15,26H2,1H3,(H,28,29)(H,30,34)/t18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESILIOYOJMCAR-UFYCRDLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCC1C(=O)N(C(=O)C2CCC(=O)N2)C(=O)C(CC3=CN=CN3CC4=NC=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1CCC[C@H]1C(=O)N(C(=O)[C@@H]2CCC(=O)N2)C(=O)[C@H](CC3=CN=CN3CC4=NC=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910534 | |
| Record name | N-(5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)-3-[(1H-imidazol-2-yl)methyl]-N-(1-pentylpyrrolidine-2-carbonyl)histidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107810-09-3 | |
| Record name | Pyroglutamyl-((N3)-imidazolylmethyl)-histidyl-n-amylprolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107810093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)-3-[(1H-imidazol-2-yl)methyl]-N-(1-pentylpyrrolidine-2-carbonyl)histidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


